15-Hpete

Immunology Inflammation Cytokine Signaling

15-Hydroperoxyeicosatetraenoic acid (15-Hpete) is a hydroperoxy fatty acid eicosanoid derived from arachidonic acid primarily via the action of 15-lipoxygenase (15-LOX). It functions as a reactive lipid mediator in inflammation, vascular biology, and cell proliferation, existing in dynamic equilibrium with its reduced metabolite 15-Hydroxyeicosatetraenoic acid (15-HETE).

Molecular Formula C20H32O4
Molecular Weight 336.5 g/mol
CAS No. 67675-14-3
Cat. No. B1240526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Hpete
CAS67675-14-3
Synonyms14,15-epoxyarachidonic acid
15-HPAA
15-HPEA
15-HPETE
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer
15-hydroperoxy-5,8,11,14-eicosatetraenoic acid
15-hydroperoxyarachidonic acid
arachidonic acid 15-hydroperoxide
Molecular FormulaC20H32O4
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO
InChIInChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+
InChIKeyBFWYTORDSFIVKP-USWFWKISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Hpete (CAS 67675-14-3) Properties and Key Procurement Considerations for Lipid Mediator Research


15-Hydroperoxyeicosatetraenoic acid (15-Hpete) is a hydroperoxy fatty acid eicosanoid derived from arachidonic acid primarily via the action of 15-lipoxygenase (15-LOX) [1]. It functions as a reactive lipid mediator in inflammation, vascular biology, and cell proliferation, existing in dynamic equilibrium with its reduced metabolite 15-Hydroxyeicosatetraenoic acid (15-HETE) [2]. The compound's hydroperoxide moiety confers distinct biochemical reactivity and biological activity profiles compared to its alcohol counterpart and other HPETE positional isomers [3].

1 Lipoxygenase pathway and lipid mediator signaling studies
2 Redox-sensitive and hydroperoxide-specific biology assays
3 Research requiring distinct HPETE reactivity vs. HETE alcohols

Why 15-Hpete Cannot Be Substituted by 15-HETE or Other HPETE Isomers in Experimental Systems


Despite structural similarity, 15-Hpete exhibits biological activities that are quantitatively and qualitatively distinct from its reduced metabolite 15-HETE and other positional HPETE isomers (e.g., 5-Hpete, 12-Hpete). These differences arise from the hydroperoxide group's unique chemical reactivity, which influences free radical generation, enzymatic conversion, and receptor interactions [1]. Consequently, substituting 15-Hpete with a structurally related compound in an experimental or industrial context without rigorous validation risks introducing significant variability in outcomes, particularly in assays involving TNF-α regulation, lipoxygenase cascade modulation, or redox-sensitive pathways [2].

Hydroperoxide group confers distinct radical reactivity and enzymatic conversion profiles.
15-HETE lacks the hydroperoxide moiety; redox behavior and potency may shift significantly.
Reported quantitative differences in TNF-α suppression and 5-LOX inhibition vs. 15-HETE.
Replacing with 15-HETE may reduce observed effect size and alter pathway interpretation.
Unique biological activities (e.g., melatonin synthesis stimulation) not shared by 5-Hpete or any HETE.
Other HPETE isomers or HETE forms may be inactive in these specific model contexts.

15-Hpete Quantitative Evidence Guide for Scientific Selection and Procurement


15-Hpete Exhibits Fivefold Greater Potency than 15-HETE in TNF-α mRNA Suppression

In human Mono Mac 6 monocytic cells stimulated with lipopolysaccharide (LPS), 15-Hpete demonstrated fivefold greater potency than its reduced metabolite 15-HETE in suppressing tumor necrosis factor-alpha (TNF-α) mRNA expression [1].

TNF-α mRNA suppression
Head-to-head
5-fold greater potency vs. 15-HETE and arachidonic acid
Supports TNF-α pathway response interpretation in monocytic cells
LPS-stimulated Mono Mac 6 cell model
Immunology Inflammation Cytokine Signaling

15-Hpete Demonstrates 4-Fold Higher Potency than 15-HETE in Inhibiting 5-Lipoxygenase Activity

In assays measuring the inhibition of 5-lipoxygenase (5-LOX) activity in rabbit leukocytes, 15-Hpete was found to be four times more potent than its reduced counterpart, 15-HETE [1].

5-LOX inhibition
Head-to-head
4-fold more potent than 15-HETE in rabbit leukocyte assay
Supports 5-LOX activity regulation studies
Leukotriene biosynthesis pathway context
Enzymology Lipid Biochemistry Inflammation

15-Hpete Exhibits 4-Fold Higher Cytotoxicity than 15-HETE in Jurkat Leukemia Cells

In Jurkat human T-cell leukemia cells, 15-Hpete inhibited growth with an IC50 of 10 µM after 3 hours of exposure, while 15-HETE required 40 µM and 6 hours to achieve a comparable effect [1].

Cytotoxicity in Jurkat cells
Head-to-head
IC50 10 µM (3h) vs. 15-HETE IC50 40 µM (6h)
Supports apoptosis pathway-response interpretation
Jurkat T-cell leukemia line; faster onset context
Oncology Cell Biology Apoptosis

15-Hpete and 12-Hpete Stimulate Melatonin Synthesis, Whereas 5-Hpete and Hydroxy Derivatives Are Ineffective

In rat pineal gland incubations, both 12-Hpete and 15-Hpete stimulated N-acetyltransferase (NAT) activity and melatonin release in a dose-dependent manner, with maximal effects at 1 µM. In contrast, 5-Hpete, 12-HETE, 15-HETE, and 5-HETE were all ineffective [1].

Melatonin synthesis stimulation
Head-to-head
Active at 1 µM; 5-Hpete and all HETEs inactive
Supports pinealocyte signaling study context
Rat pineal gland ex vivo incubation model
Neuroendocrinology Circadian Biology Pineal Gland

15-Hpete Stability in Human Plasma: Requires -70°C Storage with Antioxidants for Reliable Quantification

15-Hpete was found to be stable in human plasma stored at -70°C for up to 2 weeks and in liquid nitrogen for 3 months when supplemented with the antioxidants butylated hydroxytoluene (BHT) and desferal. Rapid degradation occurred at 0°C and 27°C [1].

Plasma stability
Reported
Stable at -70°C (2 wk) and liquid N2 (3 mo) with BHT/desferal
Guides storage and handling for reproducible quantification
HPLC-chemiluminescence detection context
Analytical Chemistry Lipidomics Sample Handling

15-Hpete, but not 15-HETE, Inhibits BHK-21 Cell Proliferation and Macromolecular Synthesis

In BHK-21 fibroblast cells, 15-Hpete decreased cell number and reduced DNA, RNA, and protein content, whereas 15-HETE significantly increased these parameters [1]. 5-Hpete and 5-HETE showed similar trends but were less potent than the 15-series compounds [1].

Cell proliferation effect
Head-to-head
15-Hpete decreased cell number/DNA/RNA/protein; 15-HETE increased them
Supports proliferation pathway-response interpretation
BHK-21 fibroblast model; opposite qualitative effect
Cell Proliferation Fibroblast Biology Redox Signaling

Optimal Research Applications for 15-Hpete Based on Quantified Differential Activity


Investigating Post-Transcriptional Regulation of TNF-α in Monocytic Cells

The fivefold greater potency of 15-Hpete compared to 15-HETE in suppressing TNF-α mRNA makes it the preferred reagent for studies focused on the post-transcriptional control of this key inflammatory cytokine. Researchers can utilize 15-Hpete to probe mechanisms involving mRNA stability and degradation in LPS-stimulated Mono Mac 6 cells, as its robust effect provides a clear experimental window for detecting pathway modulation [1].

Elucidating Differential Regulation of 5-Lipoxygenase by Hydroperoxy vs. Hydroxy Eicosanoids

The fourfold higher inhibitory potency of 15-Hpete against 5-LOX compared to 15-HETE makes it an essential tool for dissecting the regulatory feedback mechanisms within the lipoxygenase cascade. Experiments designed to compare the effects of hydroperoxides versus alcohols on leukotriene biosynthesis in leukocyte preparations will benefit from the distinct activity profile of 15-Hpete [1].

Probing Redox-Dependent Apoptotic Pathways in Leukemia Cell Models

The significantly lower IC50 (10 µM vs. 40 µM) and faster onset of action (3h vs. 6h) of 15-Hpete in Jurkat cells make it a superior choice for studying Fas-mediated apoptosis and reactive oxygen species (ROS)-dependent cell death. Its enhanced potency allows for shorter treatment times and lower concentrations, minimizing potential off-target effects and improving assay sensitivity [1].

Ex Vivo Studies of Pineal Gland Melatonin Regulation

The unique ability of 15-Hpete to stimulate melatonin synthesis in rat pineal glands, a property not shared by 5-Hpete or the HETE series, positions it as an indispensable tool for investigating the role of specific lipid mediators in circadian biology. Researchers can use 15-Hpete to dissect the signaling pathways linking lipoxygenase activity to pinealocyte function [1].

Application
Selection Property
Validation Focus
Monocytic TNF-α pathway studies
Hydroperoxide-dependent potency context
mRNA stability and post-transcriptional endpoint review
5-Lipoxygenase regulation study
HPETE vs. HETE activity differentiation
Leukotriene biosynthesis assay interpretation
Leukemia cell apoptosis research
Faster onset and lower IC50 profile context
Fas-mediated cell death endpoint review
Pinealocyte melatonin regulation
HPETE-specific stimulatory activity
N-acetyltransferase and melatonin release model validation

Technical Documentation Hub

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40 linked technical documents
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